7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene

Catalog No.
S1913354
CAS No.
175606-05-0
M.F
C64H36
M. Wt
805 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,...

CAS Number

175606-05-0

Product Name

7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene

IUPAC Name

7,14,25,32-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene

Molecular Formula

C64H36

Molecular Weight

805 g/mol

InChI

InChI=1S/C64H36/c1-5-17-37(18-6-1)53-41-25-13-14-26-42(41)54(38-19-7-2-8-20-38)62-50-34-30-46-48-32-36-52-60-51(35-31-47(58(48)60)45-29-33-49(61(53)62)59(50)57(45)46)63-55(39-21-9-3-10-22-39)43-27-15-16-28-44(43)56(64(52)63)40-23-11-4-12-24-40/h1-36H

InChI Key

WPPDXAHGCGPUPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C5C=CC6=C7C=CC8=C9C(=C1C=CC=CC1=C(C9=C1C8=C7C(=C3C6=C5C(=C24)C=C3)C=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C5C=CC6=C7C=CC8=C9C(=C1C=CC=CC1=C(C9=C1C8=C7C(=C3C6=C5C(=C24)C=C3)C=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene is a complex polycyclic aromatic hydrocarbon characterized by its extensive network of fused rings and multiple phenyl substituents. This compound is notable for its intricate structure that includes 39 carbon atoms and a highly symmetrical arrangement of phenyl groups which contribute to its unique electronic properties and stability.

The compound's molecular formula is C39H30C_{39}H_{30}, and its structure features a total of 21 interconnected cycles that create a three-dimensional conformation. The presence of multiple phenyl groups enhances its ability to engage in π-π stacking interactions and contributes to its potential applications in materials science and organic electronics.

The chemical reactivity of 7,14,25,32-tetraphenylundecacyclo[21.13.2.22,5.03,...]tetraconta-icosaene is influenced by its polycyclic structure and the presence of phenyl groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The phenyl groups can undergo electrophilic substitution reactions under strong acidic conditions or in the presence of electrophiles.
  • Oxidation Reactions: The aromatic nature allows for potential oxidation reactions that can lead to the formation of quinones or other oxidized derivatives.
  • Photo
  • Antioxidant Properties: Some studies suggest that similar compounds may exhibit antioxidant activity due to their ability to donate electrons.
  • Cytotoxicity: Certain polycyclic aromatic hydrocarbons have been shown to possess cytotoxic effects against various cancer cell lines; further research is needed to determine if this compound exhibits similar properties.

The synthesis of 7,14,25,32-tetraphenylundecacyclo[21.13.2.22,...]tetraconta-icosaene typically involves multi-step organic synthesis techniques:

  • Formation of Core Structure: The initial step often involves constructing the core polycyclic framework through cyclization reactions.
  • Phenyl Group Introduction: Subsequent steps incorporate phenyl groups via Friedel-Crafts acylation or coupling reactions.
  • Purification: The final product is purified using chromatographic techniques such as column chromatography or recrystallization.

Due to its unique structural properties and electronic characteristics, 7,14,25,32-tetraphenylundecacyclo[21.13.2.22,...]tetraconta-icosaene has potential applications in various fields:

  • Organic Electronics: Its ability to conduct electricity makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Nanotechnology: The compound's size and structure allow for potential applications in nanomaterials and nanocomposites.
  • Sensors: Its electronic properties may be exploited in the development of chemical sensors.

Interaction studies involving 7,14,25,32-tetraphenylundecacyclo[21.13.2.22,...]tetraconta-icosaene focus on its behavior with other molecules:

  • Solvent Interactions: Studies on solubility and aggregation behavior in various solvents can provide insights into its potential applications in solution-based processes.
  • Complex Formation: Research into how this compound interacts with metal ions or other small molecules could reveal new catalytic properties or enhance its electronic characteristics.

Several compounds share structural similarities with 7,14,25,32-tetraphenylundecacyclo[21.13.2.22,...]tetraconta-icosaene:

Compound NameStructural FeaturesNotable Properties
5,10,15-triphenylcorroleContains a corrole ring systemKnown for strong fluorescence
PyreneSimple polycyclic aromatic hydrocarbonExhibits strong π-stacking interactions
CoroneneLarger fused ring systemHigh stability and electron mobility

Uniqueness

The uniqueness of 7,14,25,32-tetraphenylundecacyclo[21.13.2.22,...]tetraconta-icosaene lies in its extensive network of cycles combined with multiple phenyl substituents that enhance its electronic properties beyond those observed in simpler polycyclic aromatic hydrocarbons like pyrene or coronene.

This compound represents a fascinating area of study within organic chemistry due to its complex structure and potential applications in advanced materials and electronic devices.

XLogP3

8.6

Wikipedia

5,10,15,20-Tetraphenylbisbenzo[5,6]indeno[1,2,3-cd:1',2',3'-lm]perylene

Dates

Modify: 2023-08-16

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